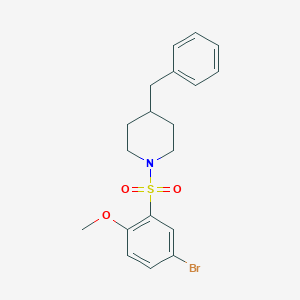

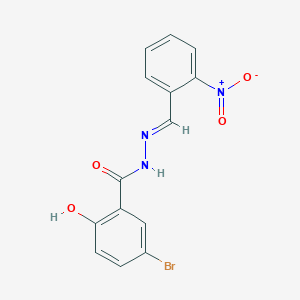

(E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide is a hydrazone derivative that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrobenzylidene moiety, which contribute to its reactivity and functionality.

Mecanismo De Acción

Target of Action

Similar compounds based on vaniline and benzylidenehydrazine structure have been evaluated as tyrosinase inhibitors . Tyrosinase is a multifunctional copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation .

Mode of Action

It’s suggested that similar compounds inhibit tyrosinase through uncompetitive inhibition . This means the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

The compound likely affects the melanin biosynthesis pathway by inhibiting tyrosinase, a key enzyme in this pathway . By inhibiting tyrosinase, the compound could potentially reduce the production of melanin, which could have implications for conditions related to melanin overproduction, such as hyperpigmentation disorders .

Pharmacokinetics

The compound’s molecular properties such as its molecular formula, complexity, rotatable bond count, hydrogen bond donor and acceptor counts, and topological polar surface area, which can influence its pharmacokinetic properties, are provided .

Result of Action

The result of the compound’s action would likely be a reduction in melanin production due to the inhibition of tyrosinase . This could potentially lighten skin color and could be beneficial in treating hyperpigmentation disorders .

Action Environment

For instance, the rate of enzymatic hyperpigmentation depends on the concentration of phenolic substrates, oxygen, reactive oxygen and nitrogen species, pH, temperature and tyrosinase .

Análisis Bioquímico

Biochemical Properties

The compound interacts with several enzymes and proteins. For instance, it has been found to have significant anti-tyrosinase activities . Tyrosinase is a multifunctional copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation . The compound’s interaction with tyrosinase suggests its potential role in influencing pigmentation processes.

Cellular Effects

Given its interaction with tyrosinase, it may influence cellular processes related to pigmentation .

Molecular Mechanism

The molecular mechanism of (E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide involves binding interactions with biomolecules such as tyrosinase It may inhibit or activate enzymes, leading to changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 5-bromo-2-oxo-N’-(2-nitrobenzylidene)benzohydrazide.

Reduction: Formation of (E)-5-bromo-2-hydroxy-N’-(2-aminobenzylidene)benzohydrazide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use as a pharmacophore in drug design due to its bioactive functional groups.

Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Comparación Con Compuestos Similares

Similar Compounds

(E)-4-bromo-N’-(4-methoxybenzylidene)benzohydrazide: Similar structure but with a methoxy group instead of a hydroxyl group.

(E)-N’-(2-bromobenzylidene)-2-naphthohydrazide: Contains a naphthalene ring instead of a benzene ring.

(E)-N’-(2,4-dimethoxybenzylidene)benzohydrazide: Contains two methoxy groups on the benzylidene moiety.

Uniqueness

(E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and potential biological activity. The hydroxyl group also allows for additional hydrogen bonding interactions, enhancing its functionality in various applications.

Propiedades

IUPAC Name |

5-bromo-2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O4/c15-10-5-6-13(19)11(7-10)14(20)17-16-8-9-3-1-2-4-12(9)18(21)22/h1-8,19H,(H,17,20)/b16-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYFEPLGEPGMJO-LZYBPNLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-oxoquinazolin-3-yl)acetyl]benzohydrazide](/img/structure/B361813.png)

![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)

![4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B361822.png)

![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)

![N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide](/img/structure/B361825.png)

![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)

![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)

![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)

![N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide](/img/structure/B361840.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B361841.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine](/img/structure/B361843.png)